Paeoniflorin, galloyl-

Descripción general

Descripción

El galloylpaeoniflorin es un glucósido monoterpénico acilato aislado de las raíces de la planta Paeonia. Es un producto natural conocido por sus diversas actividades farmacológicas, que incluyen propiedades antiinflamatorias, antioxidantes y anticancerígenas . El compuesto se caracteriza estructuralmente por la presencia de un grupo galilo unido a la molécula de paeoniflorina, lo que aumenta su actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El galloylpaeoniflorin se puede sintetizar mediante la extracción de raíces de Paeonia. El proceso implica varios pasos:

Aislamiento: El extracto se procesa aún más utilizando acetato de etilo para aislar el producto crudo de galloylpaeoniflorin.

Purificación: El producto crudo se purifica mediante técnicas cromatográficas para obtener galloylpaeoniflorin puro.

Métodos de producción industrial: La producción industrial de galloylpaeoniflorin sigue métodos de extracción y purificación similares, pero a mayor escala. El uso de técnicas cromatográficas avanzadas y condiciones de extracción optimizadas asegura un alto rendimiento y pureza del compuesto.

Análisis De Reacciones Químicas

El galloylpaeoniflorin se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio.

Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de galloylpaeoniflorin, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Biological Activities

Galloyl-paeoniflorin exhibits a range of biological activities that contribute to its therapeutic potential:

- Antioxidant Properties : It has demonstrated significant scavenging capacity against reactive oxygen species (ROS), including hydroxyl radicals and superoxide anions. This property is crucial for protecting cells from oxidative stress, as evidenced by its ability to safeguard keratinocytes against hydrogen peroxide-induced apoptosis .

- Anti-inflammatory Effects : Research indicates that galloyl-paeoniflorin can inhibit pro-inflammatory mediators such as nitric oxide and interleukin-1 beta. This makes it a candidate for treating various inflammatory conditions, including autoimmune diseases .

- Enzyme Inhibition : Studies have shown that galloyl-paeoniflorin possesses strong binding affinities towards enzymes like amylase and glucosidase, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Therapeutic Applications

Galloyl-paeoniflorin's therapeutic applications are broad, particularly in traditional medicine and modern pharmacology:

- Management of Recurrent Aphthous Ulcers : Total glucosides of paeony (which include galloyl-paeoniflorin) have been evaluated in clinical trials for their efficacy in treating recurrent aphthous ulcers. Results indicated a significant increase in the ulcer-free interval among patients treated with these compounds compared to placebo .

- Cytoprotection : The compound shows promise as a cytoprotective agent against oxidative stress, making it suitable for developing therapies aimed at preventing cellular damage in various diseases .

- Potential in Cancer Therapy : Preliminary studies suggest galloyl-paeoniflorin may exhibit anti-cancer properties through its ability to modulate inflammatory pathways and inhibit tumor growth factors .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of galloyl-paeoniflorin is essential for optimizing its therapeutic use:

- Absorption and Distribution : The compound's hydrophilic nature limits its transmembrane absorption; however, structural modifications have been shown to enhance its bioavailability significantly. For instance, acetylation increases its absorption capacity in cellular models .

- Metabolism : Studies indicate that galloyl-paeoniflorin undergoes metabolic processes that can affect its efficacy. Research into its pharmacokinetic profile helps inform dosage strategies for clinical applications .

Case Studies and Research Findings

Several studies have documented the effects and applications of galloyl-paeoniflorin:

Mecanismo De Acción

El mecanismo de acción del galloylpaeoniflorin involucra varios objetivos y vías moleculares:

Actividad antioxidante: El compuesto elimina las especies reactivas de oxígeno, reduciendo el estrés oxidativo en las células.

Actividad antiinflamatoria: Inhibe la activación del factor nuclear kappa-B (NF-κB) y la producción de citoquinas proinflamatorias.

Actividad anticancerígena: Modula las vías de señalización como la vía de la proteína quinasa activada por AMP (AMPK), lo que lleva a la inhibición de la proliferación y metástasis de las células cancerosas.

Comparación Con Compuestos Similares

El galloylpaeoniflorin se compara con otros compuestos similares como:

Paeoniflorin: Un glucósido monoterpénico con propiedades antiinflamatorias y antioxidantes similares, pero carece del grupo galilo.

Albiflorin: Otro glucósido monoterpénico con propiedades farmacocinéticas y efectos terapéuticos distintos.

Oxypaeoniflorin: Un derivado de la paeoniflorina con grupos funcionales oxigenados adicionales, lo que mejora su actividad biológica.

Singularidad: La singularidad del galloylpaeoniflorin radica en su grupo galilo, que mejora significativamente su actividad biológica en comparación con sus análogos. Esta modificación estructural permite efectos antioxidantes, antiinflamatorios y anticancerígenos más potentes .

Actividad Biológica

Galloyl-paeoniflorin (GPF), a derivative of paeoniflorin, has garnered attention for its diverse biological activities, particularly in the fields of antioxidant, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of GPF's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

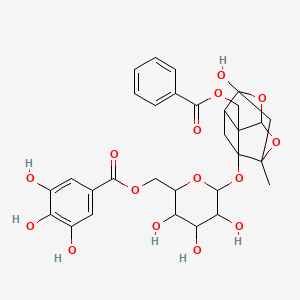

Chemical Structure and Properties

GPF is characterized by its unique structure, which includes D-glucose, galloyl, and benzoyl moieties. This composition is crucial for its biological activity, particularly its antioxidant properties attributed to the galloyl group. The compound is known to exist in both open chain and ring forms, contributing to its functional versatility in biological systems .

Antioxidant Activity

One of the most significant biological activities of GPF is its antioxidant capacity . Research indicates that GPF effectively scavenges various reactive oxygen species (ROS), including:

- DPPH free radicals

- Hydrogen peroxide (H2O2)

- Superoxide anion radicals (O2-)

- Hydroxyl radicals (•OH)

In vitro studies have demonstrated that GPF protects HaCaT keratinocytes from H2O2-induced apoptosis by reducing DNA strand breaks and lipid peroxidation products like 8-isoprostane. This cytoprotective effect is essential for maintaining cellular integrity under oxidative stress conditions .

Anti-inflammatory Effects

GPF exhibits potent anti-inflammatory properties , making it a candidate for treating inflammatory diseases. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation pathways. For instance, studies have reported that GPF can modulate the activity of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Anticancer Potential

Recent investigations into the anticancer effects of GPF highlight its role in inhibiting the proliferation and metastasis of cancer cells. Specifically, GPF has been studied for its effects on non-small cell lung cancer (NSCLC), where it was found to suppress cell growth and induce apoptosis through various molecular pathways. The mechanisms include the modulation of cell cycle regulators and apoptosis-related proteins, suggesting a multifaceted approach to cancer therapy .

Pharmacokinetics

Pharmacokinetic studies demonstrate that the absorption and bioavailability of GPF can be significantly influenced by the method of administration. For example, long-term administration of total glucosides of peony (TGP), which contains GPF, leads to enhanced absorption in collagen-induced arthritic rats compared to single-dose administration . This finding underscores the importance of dosing regimens in maximizing therapeutic efficacy.

Comparative Biological Activity Table

The following table summarizes key biological activities associated with GPF compared to other related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Galloyl-Paeoniflorin | High | High | Moderate |

| Paeoniflorin | Moderate | Moderate | Low |

| Albiflorin | Low | Low | Low |

Case Studies

- Oxidative Stress Protection : A study demonstrated that GPF significantly reduced oxidative damage markers in keratinocytes exposed to H2O2. The results indicated a reduction in both DNA damage and lipid peroxidation levels .

- Cancer Metastasis Inhibition : In NSCLC models, GPF treatment led to decreased tumor size and reduced metastatic spread, highlighting its potential as an adjunct therapy in cancer treatment .

- Rheumatoid Arthritis Management : Long-term administration of TGP containing GPF improved clinical symptoms in collagen-induced arthritis models, suggesting a beneficial role in managing autoimmune conditions .

Propiedades

IUPAC Name |

[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIUQCKSSAFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.